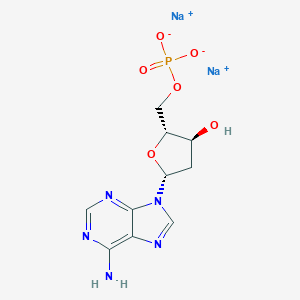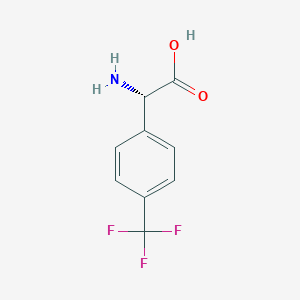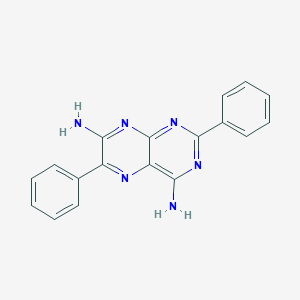
环丙烷磺酰胺
描述
Cyclopropanesulfonamide is a chemical compound with the molecular formula C3H7NO2S . It is used as fine chemicals in various industries including pharmaceutical, agrochemical, aroma, polymer, and electronic industries .
Synthesis Analysis
Cyclopropanesulfonamide can be synthesized through nucleophilic and amidation reactions . The synthesis involves the reaction of chlorosulfonylisocyanate with t-BuOH, followed by the addition of cyclopropylamine in the presence of triethylamine . The product is then recrystallized from ethyl acetate/hexanes .Molecular Structure Analysis
The molecular structure of Cyclopropanesulfonamide has been characterized using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions of Cyclopropanesulfonamide involve nucleophilic and amidation reactions . More detailed information about its chemical reactions could not be found in the retrieved sources.Physical And Chemical Properties Analysis
Cyclopropanesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 263.1±23.0 °C at 760 mmHg, and a flash point of 112.9±22.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . It is soluble in water .科学研究应用
Organic Intermediate
Cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a versatile compound in various chemical reactions.
Crystal Structure Analysis
The structure of Cyclopropanesulfonamide has been characterized using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques allow for crystallographic and conformational analyses of the compound .
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been used to study the molecular electrostatic potential and frontier molecular orbitals of Cyclopropanesulfonamide . This helps to further clarify certain physical and chemical properties of the compound .
Drug Synthesis
Cyclopropanesulfonamide derivatives have been used in the synthesis of drugs . For example, compound 5d, a derivative of Cyclopropanesulfonamide, has been identified as a potent inhibitor of EGFR against the C797S mutation .
Cell Cycle Arrest
Cyclopropanesulfonamide derivatives have been found to induce cell cycle arrest in the G2/M phase by upregulating Cdc25C protein expression in cells with the C797S mutation . This makes it a potential candidate for cancer treatment.
Apoptosis Induction
Cyclopropanesulfonamide derivatives have been found to cause cell apoptosis in a dose-dependent increase . This is accompanied by a significant elevation of the apoptotic protein cleaved caspase-3 , which is a key player in the process of programmed cell death.
Tumor Growth Inhibition
In vivo studies have shown that Cyclopropanesulfonamide derivatives can effectively inhibit tumor growth . For example, compound 5d was found to inhibit tumor growth by 45.2% at a dose of 70 mg/kg and by 55.7% at a dose of 100 mg/kg .
Drug Delivery Systems
Cyclopropanesulfonamide derivatives have been used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .
作用机制
Target of Action
Cyclopropanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme is critical for the synthesis of folate, an essential nutrient for bacteria .
Mode of Action
Cyclopropanesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It interferes with the conversion of PABA to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase , an intermediate of tetrahydrofolic acid (THF) synthesis .
Biochemical Pathways
The inhibition of DHPS by Cyclopropanesulfonamide disrupts the bacterial synthesis of folate . Folate is necessary for the cell to synthesize nucleic acids, which are essential building blocks of DNA and RNA . In its absence, bacterial cells will be unable to divide .
Result of Action
The result of Cyclopropanesulfonamide’s action is the inhibition of bacterial growth, making it a bacteriostatic agent . By disrupting folate synthesis, it prevents bacterial cells from dividing and proliferating .
安全和危害
Cyclopropanesulfonamide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact with eyes, medical attention should be sought immediately .
未来方向
While specific future directions for Cyclopropanesulfonamide were not found in the retrieved sources, it is worth noting that sulfonamide compounds have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and in the construction of stimulus-responsive drug carriers .
属性
IUPAC Name |
cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPXQIQBQAWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934977 | |
| Record name | Cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanesulfonamide | |
CAS RN |
154350-29-5, 154350-28-4 | |
| Record name | Cyclopropanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic routes are commonly employed to produce cyclopropanesulfonamides?
A1: A practical and efficient three-step synthesis of cyclopropanesulfonamide and its 1-substituted derivatives has been reported []. This method utilizes 3-chloropropanesulfonyl chloride as the starting material. Additionally, several approaches have been employed to incorporate the cyclopropyl moiety into drug molecules, including cycloalkylation, catalytic cyclopropanation of alkenes, the Simmons–Smith reaction, and the use of cyclopropyl-containing building blocks like cyclopropanesulfonamide [].
Q2: Could you provide an example of a recent drug incorporating the cyclopropanesulfonamide moiety and discuss its mechanism of action?
A2: AMG-0265, a drug candidate containing the cyclopropanesulfonamide group, targets human glucokinase regulatory protein (GKRP) []. While the exact binding interactions are not detailed in the provided abstract, the crystal structure of human GKRP complexed with AMG-0265 and sorbitol-6-phosphate could offer valuable insights into the drug's mechanism of action.
Q3: What is known about the structural characteristics of cyclopropanesulfonamide derivatives?
A3: Research has focused on the synthesis and characterization of specific cyclopropanesulfonamide derivatives [, ]. For example, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide has been successfully synthesized and characterized using various techniques including crystal structure analysis and DFT studies [, ]. These studies provide detailed insights into the molecular structure and properties of this specific compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



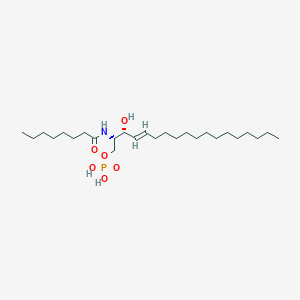
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)

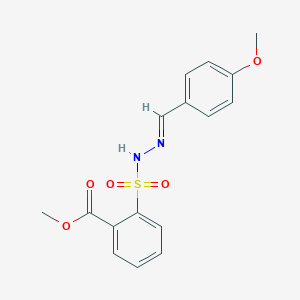

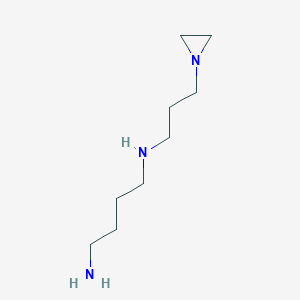
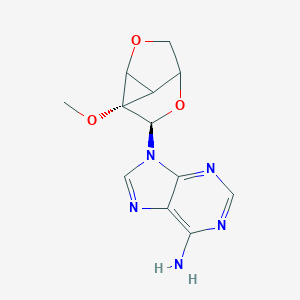


![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
